4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Beschreibung

Contextualization within the Benzoxazolylstilbene Class of Fluorescent Compounds

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene belongs to the broader class of benzoxazolylstilbenes, a family of compounds known for their intense fluorescence. cnr.it These molecules are structurally defined by a stilbene (B7821643) backbone linked to benzoxazole (B165842) heterocycles. Benzoxazoles are aromatic organic compounds that are themselves subjects of research for various applications. cnr.it

The defining characteristic of this class is its ability to absorb ultraviolet (UV) light and re-emit it as visible, typically blue, light, a property that makes them highly effective as optical brightening agents or fluorescent whitening agents. cnr.it The specific properties of each compound within this class can be modified by adding different chemical groups.

A primary point of comparison for this compound is its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS). Research indicates that the absence of the methyl groups in BBS can lead to faster photoisomerization (a light-induced change in shape) due to lower steric hindrance. In contrast, the presence of the two methyl groups in this compound enhances its photostability and contributes to a higher fluorescence quantum yield.

Significance in Advanced Materials Science and Photonic Applications Research

The unique photophysical properties of this compound make it a valuable compound in materials science and photonics research. Its primary and most widespread application is as a high-performance optical brightener for polymers and textiles. echemi.com When incorporated into materials like plastics (such as polyester, polyamide, and PVC) or synthetic fibers, it compensates for any inherent yellowing by absorbing UV radiation and emitting blue light, resulting in a whiter appearance. echemi.com

Beyond its role as a brightener, its high quantum yield and stability are leveraged in more advanced research areas. chemimpex.com In the field of polymer science, it is incorporated into polymer blends to serve as a fluorescent probe, allowing researchers to study the structure and dynamics of polymer matrices. chemimpex.com

In photonics and organic electronics, this compound is investigated for its potential use in sophisticated devices. chemimpex.com Research includes its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.comchemimpex.com In these applications, its ability to efficiently absorb and emit light can enhance device performance, either by contributing to the brightness and efficiency of a display or by improving light absorption for better energy conversion in a solar cell. chemimpex.comchemimpex.com

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 2397-00-4 echemi.com |

| Molecular Formula | C₃₀H₂₂N₂O₂ echemi.com |

| Molecular Weight | 442.51 g/mol echemi.com |

| Appearance | Light yellow to amber powder/crystal chemimpex.com |

| Melting Point | 336-342°C chembk.com |

Table 2: Comparative Photophysical Properties

| Compound | Absorption Peak (λmax) | Emission Peak | Fluorescence Quantum Yield (Φf) |

| This compound | 350 nm | 460 nm | 0.95 |

| 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | ~372 nm sigmaaldrich.com | ~425 nm cnr.it | ~0.88 cnr.it |

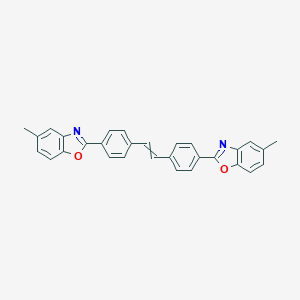

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEZAUMKBWTTCR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2397-00-4 | |

| Record name | 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(vinylenedi-p-phenylene)bis[5-methylbenzoxazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(5-METHYL-2-BENZOXAZOLYL)STILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0V32LD932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Mechanisms

The primary methods for synthesizing 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene involve building the benzoxazole (B165842) rings onto a pre-existing stilbene (B7821643) framework or, alternatively, forming the stilbene double bond between two pre-formed benzoxazole-containing precursors.

Cycloaddition Reactions of Stilbene-4,4'-dicarboxylic Acid Derivatives

The synthesis of this compound can be achieved through the reaction of stilbene-4,4'-dicarboxylic acid or its derivatives with substituted o-aminophenols. While sometimes referred to broadly as a cycloaddition, the core mechanism is more accurately described as a condensation followed by an intramolecular cyclodehydration.

In this process, stilbene-4,4'-dicarboxylic acid is reacted with two equivalents of 2-amino-4-methylphenol (B1222752). The reaction typically proceeds in a high-boiling point solvent and often in the presence of an acidic catalyst. The initial step is the formation of a diamide (B1670390) intermediate, 4,4'-bis(2-hydroxy-5-methylphenylcarbamoyl)stilbene. This intermediate then undergoes intramolecular cyclization, where the hydroxyl group of the phenol (B47542) attacks the amide carbonyl carbon, eliminating two molecules of water to form the stable, conjugated benzoxazole rings. This final ring-closing step is an irreversible dehydration that drives the reaction to completion, yielding the final product. nih.govresearchgate.net

Condensation Reactions with o-Aminophenol Derivatives

A prevalent and well-documented method for synthesizing bis-benzoxazolyl stilbenes involves the direct condensation of stilbene-4,4'-dicarboxylic acid with o-aminophenol derivatives at high temperatures. researchgate.netgoogle.com Specifically for the target molecule, the required aminophenol is 2-amino-4-methylphenol (also known as 2-amino-p-cresol).

The reaction is typically performed in a high-boiling inert solvent, such as xylene or 1,2,4-trichlorobenzene (B33124), or by using a catalyst that can also serve as the reaction medium, like polyphosphoric acid (PPA). researchgate.netgoogle.com The process involves heating the reactants to temperatures often exceeding 200°C. google.com Under these conditions, the carboxylic acid groups of the stilbene backbone react with the amino groups of 2-amino-4-methylphenol to form amide linkages, followed by the aforementioned intramolecular cyclodehydration to yield the two benzoxazole rings. nih.gov

An alternative to using the dicarboxylic acid directly is to first convert it to a more reactive derivative, such as stilbene-4,4'-dicarbonyl chloride. The acid chloride is highly electrophilic and reacts more readily with the aminophenol, sometimes allowing for milder reaction conditions compared to the direct condensation with the carboxylic acid. google.com

Alternative Synthetic Approaches (e.g., Wittig Reaction Derivatives)

Alternative strategies for constructing the this compound molecule focus on forming the central ethene bridge, most notably via the Wittig reaction or its variants. wikipedia.orgwiley-vch.de The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com

In one possible pathway, a Wittig reagent, such as (4-(5-methyl-2-benzoxazolyl)benzyl)triphenylphosphonium halide, would be synthesized. This is typically done by reacting 2-(4-(halomethyl)phenyl)-5-methylbenzoxazole with triphenylphosphine. This phosphonium (B103445) salt is then deprotonated with a strong base (like potassium tert-butoxide) to form the corresponding ylide. The ylide can then react with 4-(5-methyl-2-benzoxazolyl)benzaldehyde to form the final stilbene product with high stereoselectivity for the E-isomer (trans). nih.gov

A related and often higher-yielding method is the Horner-Wadsworth-Emmons (HWE) reaction. wiley-vch.denih.gov This approach uses a phosphonate (B1237965) ester instead of a phosphonium salt. For example, diethyl (4-(5-methyl-2-benzoxazolyl)benzyl)phosphonate could be deprotonated with a base like sodium hydride to form a stabilized carbanion, which then reacts with 4-(5-methyl-2-benzoxazolyl)benzaldehyde. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. nih.gov

Optimized Reaction Conditions and Catalysis Studies

The efficiency and yield of the synthesis of this compound are highly dependent on the choice of catalyst and reaction conditions. Both acidic and basic catalysts play crucial roles, depending on the specific synthetic route employed.

Evaluation of Acidic Catalysts (e.g., Glacial Acetic Acid, Boric Acid)

Acidic catalysts are essential for promoting the condensation and subsequent cyclization of dicarboxylic acids with o-aminophenols to form the benzoxazole rings. researchgate.net Their primary function is to activate the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the amino group of the aminophenol, and to facilitate the final dehydration step.

Several acidic catalysts have been evaluated for this transformation:

Boric Acid: Often used in high-temperature condensations, boric acid is an effective catalyst for forming benzoxazole rings from carboxylic acids and o-aminophenols. It is thought to work by forming borate (B1201080) esters with the reactants, which facilitates the ring closure. researchgate.net

Polyphosphoric Acid (PPA): PPA is a particularly effective reagent as it serves as both the solvent and the acidic catalyst. It is a powerful dehydrating agent, which strongly promotes the intramolecular cyclization to form the benzoxazole ring system. Reactions in PPA often proceed at high temperatures (e.g., >200°C). google.comgoogle.com

Glacial Acetic Acid: While a weaker acid than PPA, glacial acetic acid can be used as both a catalyst and a solvent for condensation reactions. google.comnih.gov It is particularly useful in the synthesis of Schiff base intermediates which can be precursors to heterocyclic systems. nih.gov

p-Toluenesulfonic Acid: This is a strong organic acid that is often used as a catalyst in smaller quantities to promote condensation and dehydration reactions in an inert, high-boiling solvent. google.com

Table 1: Comparison of Acidic Catalysts in Benzoxazole Ring Formation

| Catalyst | Typical Reaction | Role | Notes |

|---|---|---|---|

| Boric Acid | Condensation of dicarboxylic acid and o-aminophenol | Catalyst | Effective at high temperatures (e.g., refluxing in 1,2,4-trichlorobenzene). researchgate.net |

| Polyphosphoric Acid (PPA) | Condensation of dicarboxylic acid and o-aminophenol | Catalyst, Solvent, Dehydrating Agent | Allows for high reaction temperatures and efficiently removes water to drive cyclization. google.comgoogle.com |

| Glacial Acetic Acid | Condensation reactions | Catalyst, Solvent | Used for forming intermediates; can catalyze cyclization under reflux. google.comnih.gov |

| p-Toluenesulfonic Acid | Condensation and cyclization | Catalyst | Strong acid catalyst used in inert solvents like xylene. google.com |

Role of Basic Conditions (e.g., Sodium Hydroxide (B78521), Potassium tert-Butoxide)

Basic conditions are predominantly employed in synthetic routes that build the stilbene bridge, such as the Wittig and HWE reactions, or in coupling reactions involving haloalkyl precursors. google.com

The primary role of the base is to act as a deprotonating agent:

Potassium tert-Butoxide (t-BuOK): This is a very strong, non-nucleophilic base commonly used to deprotonate the phosphonium salt in a Wittig reaction to generate the phosphorus ylide. google.comgoogle.com It is also effective in promoting coupling reactions, for instance, the self-coupling of a 2-[4-(chloromethyl)phenyl]benzoxazole derivative to form the stilbene bridge. google.com

Sodium Hydroxide (NaOH): A strong base that can be used in some condensation or coupling reactions, often in a solvent like dimethylformamide (DMF).

Potassium Hydroxide (KOH): Similar to NaOH, it can be used as a strong base for coupling reactions. A patent describes its use in DMF to react 2-(4-methyl-3-nitrophenyl)-5-methylbenzoxazole precursors. google.com

Sodium Hydride (NaH): A powerful, non-nucleophilic base frequently used in the Horner-Wadsworth-Emmons variant to deprotonate the phosphonate ester, forming a nucleophilic carbanion. organic-chemistry.org

Table 2: Application of Basic Conditions in Stilbene Synthesis

| Base | Typical Reaction | Role | Example Conditions |

|---|---|---|---|

| Potassium tert-Butoxide | Wittig Reaction / Coupling | Deprotonating Agent | Deprotonation of phosphonium salts; coupling of haloalkyl precursors in DMF at 15-25°C. google.comgoogle.com |

| Sodium Hydroxide | Condensation / Coupling | Base | Used in solvents like DMF with heating to facilitate condensation. |

| Potassium Hydroxide | Coupling Reaction | Base | Used in DMF, stirring at 15-20°C and then heating to 35-40°C. google.com |

| Sodium Hydride | Horner-Wadsworth-Emmons | Deprotonating Agent | Deprotonation of phosphonate esters in an aprotic solvent like THF. organic-chemistry.org |

Influence of Solvent Systems (e.g., Absolute Ethanol (B145695), Dimethylformamide, 1,2,4-Trichlorobenzene)

The choice of solvent is critical in the synthesis of benzoxazolyl stilbenes, affecting reaction rates, yields, and the purity of the final product. Different stages of the synthesis may employ different solvents to optimize outcomes.

Absolute Ethanol: In certain synthetic routes, absolute ethanol is used as a solvent for condensation reactions, particularly those involving the reaction of stilbene-4,4'-dicarboxylic acid with o-aminophenol derivatives or the condensation with substituted benzaldehydes, often catalyzed by glacial acetic acid.

Dimethylformamide (DMF): DMF is a frequently utilized solvent for the synthesis of this compound. It is particularly effective in reactions involving a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the final product at elevated temperatures. google.com Its high boiling point and ability to dissolve a wide range of organic compounds and inorganic bases make it suitable for these condensation reactions. diva-portal.org However, given its classification, research into greener alternatives is an ongoing area of interest in industrial chemistry. nih.gov

1,2,4-Trichlorobenzene (TCB): For the synthesis of the closely related, non-methylated analogue 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS), 1,2,4-trichlorobenzene has been identified as a superior solvent, especially for mass production. researchgate.net TCB's high boiling point is advantageous for the cyclization step to form the benzoxazole ring, often in the presence of a catalyst like boric acid. researchgate.net While direct studies on TCB for the methylated derivative are less common in available literature, its effectiveness for the parent compound suggests its potential utility, particularly in industrial-scale production where high temperatures are required.

| Solvent | Typical Role in Synthesis | Relevant Reaction Conditions | Reference |

|---|---|---|---|

| Absolute Ethanol | Condensation of intermediates | Used with catalysts like glacial acetic acid. | |

| Dimethylformamide (DMF) | Primary reaction medium for condensation and cyclization | Often used with bases (e.g., KOH, NaOH) at elevated temperatures (e.g., 35-40°C). | google.com |

| 1,2,4-Trichlorobenzene (TCB) | High-temperature cyclization to form benzoxazole ring (demonstrated for BBS) | Used with catalysts like boric acid, suitable for mass production. | researchgate.net |

Advanced Purification Techniques for High-Purity Research Samples

Achieving the high purity required for research and specific industrial applications, such as in electronic materials, necessitates advanced purification techniques beyond simple crystallization.

Sublimation Processes for Enhanced Purity

Sublimation is a highly effective method for purifying this compound. This technique is particularly well-suited for organic compounds that are thermally stable but have poor solubility in common solvents, a characteristic of many extended π-conjugated systems. tcichemicals.com The process involves heating the crude solid under high vacuum, causing it to transition directly into a gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes back into a highly pure solid form on a cooled surface. Commercial samples of this compound purified by sublimation report high purity levels, often exceeding 96% as determined by HPLC. cymitquimica.comchemdict.comchemicalbook.com

Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is not only the standard for assessing the purity of this compound but can also be employed as a preparative purification technique. cymitquimica.comchemdict.com For the analogous compound 4,4'-Bis(2-benzoxazolyl)stilbene, a reverse-phase (RP) HPLC method has been detailed. sielc.com This method utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such liquid chromatography methods are scalable and can be adapted for the preparative separation of the target compound to isolate and remove minor impurities, achieving very high purity levels essential for research applications. sielc.com

| Technique | Principle | Reported Purity for Target Compound | Applicability | Reference |

|---|---|---|---|---|

| Sublimation | Phase transition from solid to gas, bypassing the liquid phase, to separate from non-volatile impurities. | >96.0% (HPLC) | Ideal for thermally stable, poorly soluble compounds; effective for bulk and final purification. | tcichemicals.comcymitquimica.comchemdict.com |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Used as an analytical standard to confirm >96-99% purity. Method for analogue is scalable for purification. | Excellent for analytical assessment and preparative separation to remove closely related impurities. | cymitquimica.comchemicalbook.comsielc.com |

Exploration of Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is largely dictated by the constituent functional groups: the central stilbene (ethene) double bond and the benzoxazole rings.

Oxidation Processes and Product Characterization

The stilbene backbone is susceptible to oxidation. While specific studies detailing the oxidation of this compound are not widely available, the general chemistry of stilbenes suggests several potential reaction pathways. Strong oxidizing agents can lead to the cleavage of the central carbon-carbon double bond. This oxidative cleavage would break the stilbene core, potentially yielding benzoxazole-substituted benzoic acid or benzaldehyde (B42025) derivatives. Milder oxidation conditions might lead to the formation of an epoxide across the double bond or dihydroxylation to form the corresponding diol. Characterization of such products would typically involve spectroscopic techniques like NMR, IR (to observe the disappearance of the C=C stretch and appearance of C-O or C=O bonds), and mass spectrometry.

Reduction Reactions Affecting the Stilbene Backbone

Reduction reactions can also modify the stilbene backbone of the molecule. The most common reduction reaction for stilbenes is the saturation of the central double bond. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would convert the stilbene moiety into a 1,2-diphenylethane (B90400) (bibenzyl) structure. This transformation would result in the synthesis of 4,4'-Bis(5-methyl-2-benzoxazolyl)bibenzyl. Such a reaction would significantly alter the photophysical properties of the molecule, as the extended conjugation responsible for its fluorescence would be disrupted. wiley-vch.de The success of the reduction could be confirmed by the disappearance of the characteristic alkene signals in the ¹H NMR spectrum and the appearance of signals corresponding to the new aliphatic ethylene (B1197577) bridge.

Substitution Reactions on Benzoxazole Rings

The chemical reactivity of the benzoxazole ring system in "this compound" is a critical aspect for the potential functionalization and modification of this fluorescent compound. The benzoxazole nucleus is classified as an electron-deficient (π-deficient) heteroaromatic system. This electronic characteristic significantly influences its susceptibility to substitution reactions, generally rendering it less reactive towards electrophilic attack compared to electron-rich aromatic systems like benzene (B151609). Conversely, this electron deficiency can facilitate nucleophilic substitution reactions, particularly at specific positions on the ring.

The substitution patterns on the benzoxazole rings of this compound are primarily governed by the electronic properties of the heterocyclic ring itself, the directing effects of the existing methyl group, and the influence of the large, conjugated stilbene bridge.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the benzoxazole ring is generally challenging due to its electron-deficient nature. The presence of the electronegative oxygen and nitrogen atoms in the ring reduces the electron density, thereby deactivating it towards attack by electrophiles. However, if forced under harsh conditions, electrophilic substitution is anticipated to occur at the positions of highest electron density within the benzoxazole nucleus.

Theoretical studies and experimental evidence from simpler benzoxazole derivatives suggest that the most probable sites for electrophilic attack are the C4 and C6 positions of the benzo-fused ring. The existing methyl group at the C5 position is an ortho-, para-directing activator. Therefore, it would further activate the ortho positions (C4 and C6) towards electrophilic attack. Between these two, the C6 position is often considered the most nucleophilic and sterically accessible site.

Common electrophilic substitution reactions and their expected behavior with this compound are:

Nitration: The introduction of a nitro group (–NO₂) onto the benzoxazole ring would likely require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, and elevated temperatures. The expected product would be the dinitro-derivative, with substitution occurring at the C6 position of each benzoxazole ring.

Halogenation: The introduction of a halogen (e.g., –Cl, –Br) would necessitate the use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in conjunction with the halogen. The substitution would be directed to the C6 position.

Sulfonation: Sulfonation with fuming sulfuric acid would also be expected to substitute at the C6 position, though the reaction may require forcing conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not expected to be successful on the benzoxazole ring itself due to the deactivating nature of the heterocyclic system and potential complexation of the Lewis acid catalyst with the nitrogen atom.

Nucleophilic Aromatic Substitution:

The benzoxazole ring is more amenable to nucleophilic aromatic substitution (SNAr), particularly at the C2 position. This is due to the ability of the nitrogen and oxygen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. However, for a nucleophilic substitution to occur at the C2 position, a suitable leaving group must be present. In the case of this compound, the C2 position is occupied by the stilbene bridge, making direct nucleophilic displacement at this position on the pre-formed molecule highly unlikely without cleavage of the C-C bond connecting it to the stilbene core.

Nucleophilic substitution on the benzo-fused portion of the ring is less common and would require strong activation by electron-withdrawing groups, which are not present in the parent molecule.

Data on Substitution Reactions:

Detailed experimental data on the substitution reactions specifically on the benzoxazole rings of this compound are not extensively reported in the scientific literature. The primary focus has been on the synthesis of the compound itself. However, based on the general reactivity of 2-arylbenzoxazoles, the following table provides a summary of expected substitution reactions and their probable outcomes.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Position of Substitution | Notes |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 50-70 °C | 4,4'-Bis(5-methyl-6-nitro-2-benzoxazolyl)stilbene | C6 | Reaction likely requires forcing conditions. Dinitration is expected due to the two equivalent benzoxazole rings. |

| Bromination | Br₂, FeBr₃, in a chlorinated solvent | 4,4'-Bis(6-bromo-5-methyl-2-benzoxazolyl)stilbene | C6 | Lewis acid catalyst is necessary to activate the halogen. |

| Chlorination | Cl₂, AlCl₃, in a chlorinated solvent | 4,4'-Bis(6-chloro-5-methyl-2-benzoxazolyl)stilbene | C6 | Similar to bromination, a Lewis acid is required. |

| Sulfonation | Fuming H₂SO₄, heat | 4,4'-Bis(5-methyl-2-benzoxazolyl-6-sulfonic acid)stilbene | C6 | Harsh conditions are likely needed. The product would be a sulfonic acid. |

Advanced Spectroscopic and Structural Characterization

Electronic Absorption Spectroscopy Investigations

Electronic absorption spectroscopy is a primary tool for characterizing the electronic transitions within a molecule. For BBS, these investigations detail the wavelengths of light it absorbs to reach an excited state.

In solution, 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene exhibits a strong and characteristic absorption profile in the ultraviolet-visible (UV-Vis) spectrum. The primary absorption peak (λmax) is consistently observed at approximately 372 nm. sigmaaldrich.com This peak corresponds to the π → π* electronic transition within the extensive conjugated system of the stilbene (B7821643) core and the attached benzoxazolyl groups. The methyl groups on the benzoxazole (B165842) rings contribute to the compound's high fluorescence quantum yield and photostability. The absorption spectrum is typically measured using a spectrophotometer, with the data corrected for background and normalized for consistency. cnr.it Theoretical studies using density functional theory (DFT) have also been employed to calculate the absorption spectra, showing excellent agreement with experimental findings. cnr.it

| Spectroscopic Parameter | Value | Reference |

| Maximum Absorption (λmax) | ~372 nm | sigmaaldrich.com |

| Molar Absorptivity (ε) | Varies with solvent | N/A |

| Electronic Transition | π → π* | physchemres.org |

While the fluorescence of BBS is highly dependent on concentration, its absorption profile shows more subtle changes. At low concentrations, the absorption spectrum is dominated by the monomeric, or un-aggregated, form of the molecule. However, at higher concentrations, spectroscopic studies have shown that irradiation at 350 nm can induce a gradual shift in the absorption spectrum. biocrick.com This change is attributed to the photoinduced isomerization of the original trans-isomer into its cis-isomer, which has a different absorption profile. biocrick.com This phenomenon highlights that while aggregation effects are more pronounced in emission, concentration can still influence the ground-state equilibrium and photochemical behavior of the compound.

Photoluminescence Spectroscopy Characterization

Photoluminescence spectroscopy provides critical insights into the de-excitation pathways of the molecule, detailing the properties of the light it emits after absorption.

The fluorescence emission of this compound is highly sensitive to its concentration in solution. This behavior is a classic example of monomer and excimer (excited dimer) emission.

Monomeric Emission: At low concentrations, typically around 10⁻⁵ M, the individual BBS molecules are isolated, and upon excitation, they exhibit their intrinsic fluorescence. cnr.it This monomeric emission is characterized by distinct peaks in the blue region of the visible spectrum, specifically at approximately 425 nm and 455 nm. cnr.it

Excimeric Emission: As the concentration increases to 10⁻⁴ M or higher, the molecules begin to aggregate. cnr.it In the excited state, these aggregates can form excimers through π-π stacking interactions. This results in a significant change in the emission spectrum, characterized by the appearance of a new, broad, and structureless emission band at a longer wavelength, around 540 nm. cnr.it This red-shifted emission is responsible for a visible color change from blue to green under UV irradiation and is a hallmark of aggregachromic dyes. cnr.it

| Concentration | Species | Emission Peaks |

| Low (~10⁻⁵ M) | Monomer | 425 nm, 455 nm |

| High (~10⁻⁴ M) | Excimer | ~540 nm |

Time-Resolved Emission Spectroscopy (TRES) is employed to study the lifetime of the excited states, providing dynamic information about the de-excitation processes. These measurements are critical for distinguishing between different emissive species.

For this compound, TRES data reveals a clear distinction between the monomer and excimer species:

At low concentrations (10⁻⁵ M), where monomeric species prevail, a single, short fluorescence lifetime of approximately 0.85 nanoseconds (ns) is recorded. cnr.it

At higher concentrations (10⁻⁴ M), the dynamics become more complex. TRES experiments show the decay of the monomer emission and the corresponding rise of the excimer emission at 540 nm. cnr.it The excimer state is characterized by a significantly longer lifetime, on the timescale of about 10 ns. cnr.it This extended lifetime is a key characteristic used to confirm the presence of aggregated species. cnr.it

| Emissive Species | Concentration | Fluorescence Lifetime (τ) |

| Monomer | ~10⁻⁵ M | ~0.85 ns |

| Excimer | ~10⁻⁴ M | ~10 ns |

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Confirmation

To unequivocally confirm the molecular structure of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is utilized.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. For this compound, the molecular formula is C₃₀H₂₂N₂O₂, which corresponds to a molecular weight of approximately 442.51 g/mol . nih.govchemicalbook.com This data provides definitive confirmation of the compound's chemical formula.

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the precise arrangement of atoms within the molecule. NMR spectra provide information about the chemical environment of each proton and carbon atom, confirming the connectivity of the stilbene core, the benzoxazole rings, and the position of the methyl groups. chemicalbook.com Furthermore, advanced NMR techniques like 2D-NMR (e.g., DOSY) have been used to study the dynamics of the molecule in solution, such as confirming the photoisomerization from the trans to the cis form upon UV irradiation. biocrick.com

| Analytical Technique | Information Provided | Compound Data |

| Mass Spectrometry (MS) | Molecular Weight and Formula | C₃₀H₂₂N₂O₂, M.Wt: 442.51 g/mol |

| ¹H and ¹³C NMR | Structural Connectivity and Isomer Confirmation | Confirms the trans-stilbene (B89595) backbone with 5-methylbenzoxazolyl substituents |

Solid-State Structural Investigations

Crystal Structure Analysis (of the non-methylated analogue)

A notable feature of the crystal structure of this analogue is the disorder of the benzoxazole group, which has been observed to exist in two different orientations. nih.gov At a temperature of 150 K, the occupancy factors for these two orientations are approximately 0.669 and 0.331. nih.gov This disorder suggests a degree of conformational flexibility in the solid state.

| Crystallographic Data for (E)-4,4'-Bis(1,3-benzoxazol-2-yl)stilbene | |

| Parameter | Value |

| Chemical Formula | C₂₈H₁₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0837 (4) |

| b (Å) | 5.8672 (2) |

| c (Å) | 15.6883 (6) |

| β (°) | 108.005 (2) |

| Volume (ų) | 969.45 (6) |

| Z | 2 |

| Temperature (K) | 150 |

Characterization of Intermolecular Interactions (e.g., C-H···π, π-π Stacking)

The crystal packing of (E)-4,4'-Bis(1,3-benzoxazol-2-yl)stilbene is characterized by a distinct herringbone arrangement. nih.gov This packing motif is primarily governed by a combination of C-H···π and π-π intermolecular interactions. nih.gov

π-π Stacking Interactions: In addition to the C-H···π interactions, π-π stacking is a key feature in the solid-state structure. The nearly planar aromatic moieties of adjacent molecules arrange themselves in a stacked fashion. Computational studies on similar aromatic systems have shown that dispersion forces are the main stabilizing factor in such stacking arrangements. nih.gov The interplay between repulsion and dispersion contributions, along with electrostatic interactions, dictates the stability and geometry of the stacked dimers. nih.gov The softening of the repulsive wall in aromatic systems allows for closer intermolecular distances, which in turn enhances the stabilizing dispersion forces. nih.gov This type of interaction is crucial as it can lead to the formation of aggregates, such as excimers, which have distinct spectroscopic signatures. nih.gov

The combination of these intermolecular forces results in a well-ordered, three-dimensional supramolecular architecture. The specific nature and geometry of these interactions are fundamental to the material's properties, including its high fluorescence quantum yield in the solid state.

Photophysical Mechanisms and Dynamics

Fluorescence Quantum Yield Determination and Factors Influencing Efficiency

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene, a high fluorescence quantum yield of approximately 0.95 has been reported when it is incorporated into polymer matrices. The methyl groups located at the 5-position of the benzoxazole (B165842) rings play a crucial role in this high efficiency.

The determination of fluorescence quantum yield is typically performed using a comparative method. cnr.it This involves comparing the fluorescence intensity of the sample to a well-characterized standard compound with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or fluorescein, under identical experimental conditions. cnr.it

For the closely related unmethylated analogue, 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS), the fluorescence quantum yield has been determined in various solvents, showing values of 0.79 in propanol (B110389) (PrOH), 0.77 in ethyl acetate (B1210297) (AcOEt), and 0.78 in dichloromethane (B109758) (CH2Cl2). cnr.it The consistently high quantum yields across different solvent environments for BBS (≥0.88 in solution) suggest that the core chromophore is inherently a very efficient emitter. nih.gov The even higher quantum yield of the methylated compound in solid matrices indicates that the restriction of intramolecular motions further enhances its emissive properties.

Table 1: Fluorescence Quantum Yield (Φf) of the Related Compound 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) in Various Solvents This table provides data for a closely related compound to illustrate the typical determination and range of values.

| Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| Propanol (PrOH) | 0.79 | cnr.it |

| Ethyl Acetate (AcOEt) | 0.77 | cnr.it |

| Dichloromethane (CH2Cl2) | 0.78 | cnr.it |

Excited-State Lifetime Analysis and Non-Radiative Deactivation Pathways

The excited-state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For the unmethylated analogue, BBS, a single fluorescence lifetime of 0.85 ns has been recorded in dilute solutions (10⁻⁵ M), where the molecules exist as non-interacting monomers. cnr.it Other studies on BBS have reported lifetimes around 1.8 ns.

The primary non-radiative deactivation pathway that competes with fluorescence in these stilbene (B7821643) derivatives is trans-cis photoisomerization. nih.gov This process involves the twisting of the central carbon-carbon double bond in the excited state, which provides an efficient route for the molecule to return to the ground state without emitting a photon. For BBS, it has been shown that deactivation through intersystem crossing to the triplet state is a negligible pathway. nih.gov

In this compound, the presence of the methyl groups introduces steric hindrance that restricts the rotational motions necessary for trans-cis isomerization. This restriction of intramolecular rotation (RIR) effectively closes down a major non-radiative decay channel, leading to an increase in both the fluorescence quantum yield and the excited-state lifetime compared to its unmethylated counterpart.

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

This compound is known to exhibit aggregation-induced enhanced emission (AIEE). This is a phenomenon where the compound is weakly fluorescent in dilute solutions but becomes highly emissive upon aggregation in poor solvents or in the solid state. The underlying mechanism for AIEE in this compound is the restriction of intramolecular rotations (RIR) in the aggregated state. The methyl groups enhance this AIEE property because they further restrict molecular rotation, thereby reducing non-radiative decay pathways.

In concentrated solutions or solid states, molecules of stilbene derivatives can form excited-state dimers, known as excimers. Studies on the unmethylated analogue, BBS, have shown that while dilute solutions (10⁻⁵ M) exhibit monomer emission with peaks around 425 nm and 455 nm, more concentrated solutions (10⁻⁴ M) or crystals show the emergence of a new, broad, red-shifted emission band centered around 540 nm. cnr.it This new band is characteristic of excimer emission. cnr.it The formation of these excimers introduces a distinct de-excitation pathway, leading to a significant shift in the observed luminescence.

The formation of aggregates and excimers is driven by intermolecular forces, particularly π-π stacking interactions between the aromatic rings of adjacent molecules. In the aggregated state, the molecules adopt a specific arrangement that facilitates these interactions. This close packing and the resulting π-π stacking are responsible for restricting the intramolecular rotations of the stilbene core and the benzoxazolyl groups. By locking the molecule in a more planar conformation, the non-radiative decay pathways are suppressed, and the radiative decay (fluorescence) becomes the dominant de-excitation channel, leading to the observed enhancement in luminescence.

The luminescence profile of these compounds is highly dependent on concentration. As demonstrated with BBS, at very low concentrations (e.g., 10⁻⁵ M), the molecules are isolated in solution, and the fluorescence spectrum is dominated by monomer emission. cnr.it As the concentration increases (e.g., to 10⁻⁴ M), aggregation begins to occur, leading to the appearance of the red-shifted excimer emission band at ~540 nm. cnr.it With a further increase in concentration, the monomer emission may be completely replaced by the excimer band. This concentration-dependent behavior is a hallmark of excimer-forming dyes and is central to the AIEE characteristics of this compound.

Table 2: Concentration-Dependent Emission of the Related Compound 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) This table illustrates the shift from monomer to excimer emission with increasing concentration.

| Concentration | Emission Type | Emission Peaks | Reference |

|---|---|---|---|

| 10-5 M | Monomer | ~425 nm, ~455 nm | cnr.it |

| 10-4 M | Excimer | ~540 nm | cnr.it |

Photoisomerization Dynamics

Photoisomerization between the trans and cis forms is a characteristic photoreaction of stilbene and its derivatives. For the unmethylated compound BBS, this reversible trans-cis isomerization upon UV irradiation is a significant deactivation pathway for the excited state. nih.gov However, for this compound, this photoisomerization process is significantly mitigated.

The steric hindrance introduced by the methyl groups on the benzoxazole rings increases the energy barrier for the twisting motion around the central ethylenic double bond. mdpi.com This steric impediment makes the conversion from the energetically more stable trans-isomer to the cis-isomer less favorable. As a result, this compound exhibits greater photostability compared to its unmethylated analogue, as the molecule is less prone to undergo geometric isomerization, a key non-radiative decay channel. This property is crucial for its application as a stable fluorescent material.

Trans-Cis Photoisomerization Pathways

Upon absorption of ultraviolet (UV) light, this compound, which predominantly exists in the more thermodynamically stable trans-isomer, can undergo photoisomerization to the cis-isomer. This process is a key deactivation pathway for the excited state of stilbene and its derivatives. The generally accepted mechanism for stilbene photoisomerization involves the rotation around the central ethylenic double bond in the first excited singlet state (S₁) researchgate.net.

The photoisomerization can proceed through several potential pathways:

Direct Singlet State Isomerization: Following excitation to the S₁ state, the molecule can twist around the C=C bond towards a perpendicular geometry. This twisted conformation, often referred to as a "phantom singlet" state, represents a conical intersection where the potential energy surfaces of the excited and ground states are close, facilitating efficient non-radiative decay back to the ground state (S₀). From this perpendicular geometry, the molecule can relax to either the trans or cis configuration acs.orgnih.gov. For many stilbene derivatives, this is the dominant pathway for isomerization.

Triplet State Mediated Isomerization: Intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁) can also occur. The molecule in the triplet state can then undergo rotation around the central double bond to a twisted triplet geometry, from which it can decay to the ground state in either the trans or cis form caltech.edursc.org. However, for 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), the unmethylated analog, non-radiative deactivation through intersystem crossing has been found to be negligible, suggesting the singlet pathway is more significant nih.gov.

It is important to note that prolonged UV irradiation can lead to further photochemical reactions. In the case of BBS, photocleavage of the stilbene moiety has been observed at high concentrations, leading to the formation of 4-(1,3-benzoxazol-2-yl)benzoic acid nih.gov. While specific studies on the photodegradation pathways of this compound are less common, similar degradation mechanisms can be anticipated.

Impact of Methyl Groups on Steric Hindrance and Isomerization Kinetics

The presence of methyl groups at the 5 and 5' positions of the benzoxazole rings in this compound has a profound impact on its photophysical properties, primarily through steric hindrance. This steric bulk restricts the rotational freedom around the ethylenic C=C bond, which is essential for the trans-cis isomerization process .

This steric hindrance leads to several key differences in the isomerization kinetics when compared to its unmethylated counterpart, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS):

Reduced Isomerization Rate: The methyl groups create a higher energy barrier for the twisting motion required for isomerization. Consequently, the rate of trans-cis photoisomerization is significantly slower in the methylated compound under UV irradiation .

Increased Fluorescence Quantum Yield: By impeding the non-radiative decay pathway of isomerization, a larger fraction of the excited molecules relax to the ground state via the emission of photons. This results in a higher fluorescence quantum yield for this compound compared to BBS . The fluorescence quantum yield of BBS in solution is approximately 0.85, while that of the methylated analog is even higher, contributing to its effectiveness as a fluorescent brightener .

Enhanced Photostability: The reduced propensity for photoisomerization also contributes to the enhanced photostability of the methylated compound . This is a crucial characteristic for applications where long-term performance under light exposure is required, such as in plastics and coatings.

The restriction of intramolecular rotation (RIR) due to the methyl groups is also a key factor in the phenomenon of aggregation-induced enhanced emission (AIEE) observed for this compound. In the aggregated state or in a rigid polymer matrix, the intramolecular rotations are further suppressed, which minimizes non-radiative decay and leads to a significant enhancement of the fluorescence intensity .

| Compound | Key Structural Difference | Impact on Isomerization | Fluorescence Quantum Yield (Φf) | Photostability |

|---|---|---|---|---|

| This compound | Presence of methyl groups | Slower isomerization due to steric hindrance | High | Enhanced |

| 4,4'-Bis(2-benzoxazolyl)stilbene (BBS) | Absence of methyl groups | Faster isomerization due to lower steric hindrance | ~0.85 in solution | Lower |

Energy Transfer Processes in Homogeneous and Heterogeneous Systems

This compound can participate in energy transfer processes, acting as either a donor or an acceptor, depending on the photophysical properties of the other molecules in the system. These processes are crucial in various applications, from biological imaging to the performance of organic light-emitting diodes (OLEDs).

Homogeneous Systems (Solutions):

In solution, energy transfer can occur between this compound and other dissolved chromophores. The most common mechanism for such energy transfer is Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative dipole-dipole coupling mechanism through which an excited donor molecule transfers its energy to a ground-state acceptor molecule wikipedia.org. The efficiency of FRET is highly dependent on:

The distance between the donor and acceptor (typically in the range of 1-10 nm).

The spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.

The relative orientation of the donor and acceptor transition dipoles.

Given its high fluorescence quantum yield and emission in the blue region of the visible spectrum, this compound can act as an efficient FRET donor to acceptor dyes that absorb in this region. This property is exploited in the design of FRET-based biosensors.

Heterogeneous Systems (e.g., Polymer Matrices):

In heterogeneous systems, such as when this compound is dispersed in a polymer matrix, energy transfer processes are particularly important for its function as an optical brightener and in sensing applications nih.gov.

Energy Transfer in Optical Brightening: In plastics and textiles, the compound absorbs UV light and re-emits it as blue light, which masks the inherent yellowness of the material. Energy transfer can occur between different molecules of the brightener, especially at higher concentrations.

Aggregation-Induced Enhanced Emission (AIEE): As previously mentioned, in the aggregated state within a polymer, the restriction of intramolecular rotation enhances fluorescence. Energy can migrate between aggregated molecules before being emitted.

Energy Transfer to or from the Polymer Host: The polymer matrix itself can participate in energy transfer. In some cases, the polymer can absorb energy and transfer it to the fluorescent dye, or quenching of the dye's fluorescence can occur through interactions with the polymer chains. The efficiency of AIEE has been shown to be dependent on the polarity of the polymer host, with lower polarity hosts like polyethylene (B3416737) leading to higher AIEE efficacy acs.org. Studies on the related compound BBS have shown that changes in dye aggregation and fluorescence behavior are significantly impacted by the number of aromatic groups in the polymer host matrix acs.org.

Solvent Effects on Photophysical Properties

The photophysical properties of this compound, like many fluorescent dyes, are influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism , refers to the change in the position, shape, and intensity of absorption and emission bands with a change in the solvent polarity nih.gov.

The interaction between the solute (the stilbene derivative) and the solvent molecules can stabilize the ground and excited states of the solute to different extents. This differential stabilization leads to changes in the energy gap between these states and thus shifts in the spectral bands.

For stilbene derivatives, particularly those with "push-pull" character (electron-donating and electron-withdrawing groups), the effects of solvent polarity can be pronounced. While this compound is largely symmetrical, the benzoxazole moieties have polar characteristics.

Studies on similar stilbene-based fluorescent brighteners have shown that with a decrease in solvent polarity, the fluorescence quantum yield tends to increase, while the quantum yield of photoisomerization decreases. This is because polar solvents can stabilize twisted intramolecular charge transfer (TICT) states, which provide an efficient non-radiative decay pathway, thus quenching fluorescence and facilitating isomerization. In less polar environments, these charge-separated states are less stable, favoring the radiative decay pathway of fluorescence.

| Solvent | Polarity (ET(30) kcal/mol) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Photoisomerization Yield (Φiso) |

|---|---|---|---|---|---|

| Water | 63.1 | 348 | 438 | Low | High |

| Methanol | 55.4 | 345 | 430 | Moderate | Moderate |

| Ethanol (B145695) | 51.9 | 346 | 425 | Moderate-High | Low-Moderate |

| Dioxane | 36.0 | 350 | 415 | High | Low |

Note: The data in Table 2 is representative of the general trends observed for triazine-stilbene fluorescent brighteners and is intended to be illustrative of the principles of solvatochromism. Specific data for this compound may vary.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are pivotal in this regard.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations typically assume the E-isomer configuration of the central stilbene (B7821643) unit, which is energetically more favorable. nih.govnih.gov

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=C (Stilbene) | Bond length of the central ethylenic double bond. | ~1.34 Å |

| C-C (Stilbene-Phenyl) | Bond length between the ethylenic carbon and the phenyl ring. | ~1.48 Å |

| C-C (Phenyl) | Average bond length within the phenyl rings. | ~1.40 Å |

| C-N (Benzoxazole) | Bond length within the oxazole (B20620) ring. | ~1.38 Å |

| C-O (Benzoxazole) | Bond length within the oxazole ring. | ~1.37 Å |

| Dihedral Angle | Torsion angle defining the planarity between the phenyl and benzoxazolyl rings. | < 10° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules. chemrxiv.org It allows for the prediction of absorption and emission spectra, which are crucial for understanding the photophysical behavior of fluorescent compounds like this compound.

Computational studies on the closely related 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS) show excellent agreement between TD-DFT calculated spectra and experimental results. rsc.org For the monomeric form in solution, distinct absorption and fluorescence peaks are predicted, corresponding to electronic transitions within the π-conjugated system. rsc.org The introduction of methyl groups in the 5-position is expected to cause a slight red-shift in the absorption and emission wavelengths due to their electron-donating nature, which can subtly influence the energy levels of the frontier molecular orbitals.

The following table summarizes the kind of data obtained from TD-DFT calculations for benzoxazolyl stilbene derivatives.

| Property | Description | Typical Calculated Value |

|---|---|---|

| λmax (Absorption) | Wavelength of maximum absorption, corresponding to the S0 → S1 transition. | ~370-380 nm |

| Oscillator Strength (f) | A measure of the probability of an electronic transition. | > 1.0 for the main absorption band |

| λmax (Emission) | Wavelength of maximum fluorescence, corresponding to the S1 → S0 transition. | ~420-430 nm |

| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | ~1-2 ns |

Molecular Modeling and Simulation of Aggregation Behavior

In the solid state or in concentrated solutions, molecules of this compound can interact with each other, leading to the formation of aggregates. Molecular modeling and simulation techniques are employed to study these aggregation phenomena.

Simulation of π-π Stacking Arrangements in Aggregates

The planar structure and extensive π-system of this compound facilitate π-π stacking interactions between adjacent molecules. These non-covalent interactions are a primary driving force for aggregation. Computational simulations can model the preferred arrangements of molecules within these aggregates.

For the analogous 4,4'-Bis(2-benzoxazolyl)stilbene, computational analyses have attributed certain photophysical behaviors to the formation of aggregates with specific geometries. rsc.org These simulations can predict the intermolecular distances and orientations that are most energetically favorable. The presence of methyl groups on the benzoxazole (B165842) rings can introduce steric effects that influence the packing arrangement, potentially leading to different aggregate morphologies compared to the non-methylated analog.

Prediction of Excimer Formation and Energetics

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. Excimer formation is a common phenomenon in aggregated fluorescent molecules and is characterized by a broad, red-shifted emission band compared to the monomer fluorescence.

Computational studies on 4,4'-Bis(2-benzoxazolyl)stilbene have successfully modeled excimer formation and have correlated it with the appearance of a broad emission peak at around 540 nm in concentrated solutions. rsc.org These models can predict the geometry of the excimer and the energetic stabilization that leads to its formation. The energetics of excimer formation are crucial for understanding the concentration-dependent fluorescence properties of these compounds. While specific energetic data for the methylated derivative is not available, the principles of excimer formation are expected to be similar.

Electronic Structure Analysis and Charge Transfer Investigations

A detailed analysis of the electronic structure provides a deeper understanding of the photophysical properties of this compound. This includes the nature of its molecular orbitals and the potential for intramolecular charge transfer (ICT).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. In stilbene-based dyes, the HOMO is typically delocalized over the entire π-conjugated system, while the LUMO is also delocalized but with significant contributions from the central ethylenic bridge and the benzoxazolyl moieties.

HOMO-LUMO Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its absorption and emission characteristics.

Theoretical studies on closely related 4,4'-bis(2-benzoxazolyl)stilbene (BBS) derivatives provide valuable insights. For instance, the introduction of substituent groups on the benzoxazole rings can significantly alter the HOMO-LUMO energy gap. In a computational study of various substituted (Z)- and (E)-BBS isomers, the HOMO-LUMO energy gaps were calculated. For the (Z)-isomer of a nitro-substituted derivative, the ground state energy gap was found to be 3.34 eV, which decreased to 2.93 eV in the excited state. physchemres.org This change in the energy gap upon excitation is indicative of a redistribution of electron density.

Table 1: Calculated HOMO-LUMO Energy Gaps for a Substituted (Z)-4,4'-bis(2-benzoxazolyl)stilbene Derivative

| State | HOMO-LUMO Energy Gap (eV) |

| Ground State | 3.34 |

| Excited State | 2.93 |

Data sourced from a theoretical study on a nitro-substituted derivative of 4,4'-bis(2-benzoxazolyl)stilbene. physchemres.org

Characterization of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This phenomenon is fundamental to the functioning of many fluorescent molecules.

In stilbene-based compounds, the stilbene core can act as a conduit for charge transfer between the substituent groups. The decrease in the HOMO-LUMO energy gap between the ground and excited states is a strong indicator of ICT. physchemres.org For example, in a study of a symmetrically substituted (E)-BBS derivative with nitro groups, the difference in the energy gap between the ground and excited states was calculated to be 0.32 eV, signifying the occurrence of intramolecular charge transfer. physchemres.org

For this compound, the benzoxazolyl groups are electron-withdrawing, while the central stilbene bridge and the methyl groups act as electron donors. Upon absorption of light, it is expected that electron density would be transferred from the stilbene and methyl-substituted benzene (B151609) rings towards the benzoxazolyl moieties. This ICT character is crucial for its fluorescent properties.

Natural Bond Orbital and Mulliken Charge Analyses

To further quantify the charge distribution and transfer within the molecule, computational methods such as Natural Bond Orbital (NBO) and Mulliken charge analyses are employed. These analyses provide a picture of the electron density on each atom in the molecule in both the ground and excited states.

A theoretical investigation on substituted BBS derivatives revealed that the charge transferred between atoms, as calculated by NBO analysis, was higher than that indicated by Mulliken population analysis for an (E)-nitro-substituted isomer. physchemres.org This suggests that NBO analysis can provide a more detailed picture of the electron delocalization and hyperconjugative interactions that stabilize the molecule. These analyses can pinpoint the specific donor and acceptor orbitals involved in the electronic transitions and ICT processes.

In this compound, these analyses would likely confirm the electron-donating nature of the methyl groups and the stilbene core, showing a net flow of electron density to the nitrogen and oxygen atoms of the benzoxazole rings in the excited state.

Computational Prediction of Spectroscopic Features

Computational methods, particularly TD-DFT, are instrumental in predicting the absorption and emission spectra of molecules. These predictions can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved.

For derivatives of 4,4'-bis(2-benzoxazolyl)stilbene, computational studies have successfully predicted their absorption wavelengths. physchemres.org For instance, the absorption wavelength for an (E)-nitro-substituted BBS isomer was calculated to be 411.2 nm in the gas phase. physchemres.org The calculations also showed that the choice of solvent can induce a significant shift in the absorption wavelength, a phenomenon known as solvatochromism. physchemres.org In a solvent, the calculated absorption wavelength for the same molecule shifted to 468.4 nm, which falls within the blue light region. physchemres.org

These computational approaches can be applied to this compound to predict its absorption and emission spectra. The results of such calculations would be expected to align with its known function as a fluorescent brightener, which absorbs in the UV range and emits in the blue region of the visible spectrum. physchemres.org Quantum-chemical calculations on the parent compound, BBS, have shown excellent agreement with experimental absorption and emission spectra. cnr.it

Table 2: Calculated and Experimental Spectroscopic Data for a Substituted (E)-4,4'-bis(2-benzoxazolyl)stilbene Derivative

| Medium | Calculated Absorption Wavelength (nm) | Experimental Absorption Wavelength (nm) |

| Gas Phase | 411.2 | Not available |

| Solution (THF) | 468.4 | ~420-470 (blue region) |

Data sourced from a theoretical study on a nitro-substituted derivative of 4,4'-bis(2-benzoxazolyl)stilbene. physchemres.org

Structure Property Relationships and Molecular Engineering

Correlating Molecular Architecture with Photophysical Performance

The photophysical behavior of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene is intrinsically linked to its molecular architecture, which features a central stilbene (B7821643) (ethene-1,2-diyl)dibenzene unit flanked by two 5-methyl-benzoxazole moieties. This extensive π-conjugated system is the primary chromophore responsible for its strong absorption of ultraviolet light and subsequent emission of visible light, typically in the blue region of the spectrum. The compound's versatility and exceptional fluorescence properties, including high stability and quantum yield, make it a valuable component in various applications. chemimpex.com

A key aspect of its structure-property relationship is its propensity for aggregation. At low concentrations in solution (e.g., 10⁻⁵ M), the compound exists as non-interacting monomeric molecules, exhibiting characteristic fluorescence peaks around 425 nm and 455 nm with a short fluorescence lifetime of approximately 0.85 ns. rsc.orgcnr.it However, at higher concentrations (e.g., 10⁻⁴ M) or in the solid state, molecules can form aggregates known as excimers. rsc.org This aggregation leads to a significant change in the emission profile, characterized by the appearance of a new, broad emission band at a longer wavelength (around 540 nm), which corresponds to a shift from blue to green luminescence. rsc.orgresearchgate.net This concentration-dependent emissive behavior makes it an aggregachromic dye, a feature that is critical for its use in sensors. cnr.it

Impact of the Stilbene Core and its Geometric Isomers on Luminescence

The stilbene core is fundamental to the molecule's function, providing a rigid and planar backbone that supports the conjugated π-electron system. This core can exist in two geometric isomeric forms: trans (E) and cis (Z). nih.gov The luminescence properties are highly dependent on which isomer is present.

The trans isomer is characterized by a higher degree of symmetry and stability, which results in a longer absorption wavelength and greater absorption intensity compared to the cis isomer. This planarity and stability are conducive to high fluorescence efficiency. In contrast, the cis isomer is asymmetric and less stable.

One of the primary pathways for the deactivation of the excited state, which competes with fluorescence, is trans-cis photoisomerization. nih.gov Upon irradiation with UV light (e.g., at 350 nm), the trans isomer can convert to the cis form. nih.gov However, in some stilbene-derivatized systems, photo-irradiation can lead to a photostationary state that is essentially 100% trans, indicating a complex photophysical landscape. researchgate.net At high concentrations, the stilbene moiety in both isomers can undergo photocleavage, leading to degradation into products such as 4-(1,3-benzoxazol-2-yl)benzoic acid. nih.gov

Theoretical studies comparing the geometric isomers of the parent compound, 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS), highlight these differences in stability and electronic properties.

| Isomer | HOMO-LUMO Energy Gap (Ground State) | HOMO-LUMO Energy Gap (Excited State) | Calculated Absorption Wavelength (λmax) | Dipole Moment |

|---|---|---|---|---|

| (Z)-4,4'-bis(2-benzoxazolyl)stilbene | 3.34 eV | 2.93 eV | Shorter wavelengths (multiple regions) | Higher |

| (E)-4,4'-bis(2-benzoxazolyl)stilbene | Lower than Z-isomer | Lower than Z-isomer | Longer wavelengths (e.g., 411.2 nm) | Lower (higher symmetry) |

Data derived from theoretical studies on related BBS compounds.

Influence of Benzoxazole (B165842) Substituents, Particularly Methyl Groups, on Quantum Yield and Photostability

The benzoxazole heterocycles fused to the stilbene core are crucial for extending the π-conjugation and are known to contribute to the high fluorescence quantum yields observed in this class of compounds. mdpi.com The nature and position of substituents on these benzoxazole rings can significantly modulate the molecule's photophysical properties, including quantum yield and photostability.

The specific compound of interest, this compound, features methyl (-CH₃) groups at the 5-position of each benzoxazole ring. The methyl group is an electron-donating group. Theoretical studies on substituted BBS derivatives show that both electron-donating and electron-withdrawing groups alter the electron distribution and molecular geometry, thereby affecting the absorption wavelengths and the HOMO-LUMO energy gap. While specific quantitative data on the photostability enhancement by the methyl group is limited, electron-donating groups are generally used to tune the electronic properties of chromophores. Aryloxazole derivatives are noted for having fluorescence quantum yields in the range of 0.7 to 1.0. researchgate.net The parent compound, 4,4'-bis(2-benzoxazolyl)stilbene (BBS), exhibits a high absolute fluorescence quantum yield of ≥ 0.88 in solution. nih.gov The introduction of substituents allows for fine-tuning of these inherent properties.

The following table, based on theoretical calculations for various substituted (E)-BBS derivatives, illustrates the effect of different functional groups on the molecule's electronic properties.

| Substituent Group | Position on Benzoxazole Ring | Group Type | Calculated Absorption Wavelength (λmax) in THF | HOMO-LUMO Energy Gap |

|---|---|---|---|---|

| -H (Unsubstituted) | N/A | Neutral | 422.3 nm | 3.21 eV |

| -CH₃ (Methyl) | 3 | Electron-Donating | 429.8 nm | 3.14 eV |

| -Cl (Chloro) | 3 | Electron-Withdrawing (weak) | 433.2 nm | 3.10 eV |

| -CN (Cyano) | 3 | Electron-Withdrawing | 451.7 nm | 2.99 eV |

| -NO₂ (Nitro) | 3 | Electron-Withdrawing (strong) | 468.4 nm | 2.89 eV |

This table presents a comparative view based on theoretical studies of variously substituted BBS molecules to illustrate electronic trends.

Rational Design Principles for Tunable Luminescence and Enhanced Performance

The rational design of molecules like this compound for enhanced or specific properties follows several key principles of molecular engineering. rsc.org These strategies focus on systematically modifying the molecular structure to control its photophysical output.

Tuning Emission Wavelength: The emission color can be precisely adjusted by modifying the electronic structure. Introducing electron-donating groups (like methyl) or electron-withdrawing groups (like nitro or cyano) onto the benzoxazole rings alters the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap typically results in a bathochromic (red) shift to longer absorption and emission wavelengths. mdpi.com

Enhancing Quantum Yield: Maximizing fluorescence efficiency involves minimizing non-radiative decay pathways. This is often achieved by increasing the molecule's structural rigidity to prevent energy loss through vibrations and rotations. The inherent stiffness of the stilbene backbone is advantageous in this regard. rsc.org

Improving Photostability: A significant challenge for stilbene-based dyes is degradation via photoisomerization and photocleavage. nih.govresearchgate.net Design strategies to improve stability include creating more sterically hindered or "stiff-stilbene" structures that raise the energy barrier for isomerization. rsc.org

Controlling Aggregation and Solid-State Emission: For applications that rely on solid-state luminescence, controlling intermolecular interactions is critical. To maintain the blue emission of the monomer, bulky substituents can be introduced to sterically hinder π-π stacking and prevent excimer formation. researchgate.net Conversely, to harness the properties of aggregates for sensing, the molecular design can promote specific, ordered stacking arrangements.

Engineering Molecular Architectures for Specific Photonic Applications

By applying the aforementioned design principles, the molecular architecture of this compound and its analogues can be engineered for a range of advanced photonic applications. chemimpex.com

Optical Brighteners: The strong UV absorption and intense blue fluorescence of the monomeric form make this compound an effective optical brightening agent. chemimpex.comspecialchem.com It is incorporated into polymers and textiles to mask inherent yellowness by converting invisible UV light into visible blue light, resulting in a brighter, whiter appearance. cnr.itspecialchem.com

Mechanochromic and Thermochromic Sensors: The dual emission capability (blue from monomers, green from excimers) is the basis for its use in smart materials. cnr.it In polymer blends, mechanical force, such as stretching or drawing a film, can break up the excimer aggregates, causing a visible color change from green to blue under UV light. researchgate.net This provides a direct optical readout of material deformation or stress.

Organic Electronics (OLEDs and Photovoltaics): The high fluorescence quantum yield, good stability, and defined molecular structure make this class of compounds promising for use in organic light-emitting diodes (OLEDs) and as components in organic solar cells to improve light absorption. chemimpex.com The structure can be modified to tune its electronic levels for efficient charge injection and transport.

Fluorescent Probes and Dyes: Its brilliant fluorescence makes it suitable as a dye for applications such as biological imaging, allowing for the visualization of various structures with high clarity. chemimpex.com

Luminescent Solar Concentrators: Aggregachromic species have been explored for use in solar collectors to improve the efficiency of photovoltaic cells. cnr.it

Advanced Research Applications in Materials Science and Technology

Organic Electronics and Photonic Device Research

The exploration of novel organic materials is a cornerstone of next-generation electronic and photonic devices. 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene has been identified as a promising candidate for integration into such technologies due to its inherent luminescent properties and the potential for these to be tailored through chemical modification. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) as Emitters

The exceptional fluorescence of this compound makes it a suitable material for use in the emissive layer of Organic Light-Emitting Diodes (OLEDs). nih.gov While specific performance data for OLEDs incorporating this exact compound is not widely available in peer-reviewed literature, its structural analogues and the broader class of stilbene-benzoxazole derivatives have been investigated as blue-light emitters. The high quantum yield is a critical parameter for an efficient emitter, as it relates to the material's ability to convert electrical energy into light.